Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate
Description
Sodium 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate is a halogenated benzimidazole derivative featuring a carboxylate group at position 2, bromo and fluoro substituents at positions 5 and 6, respectively, and a sodium counterion. Benzimidazoles are privileged heterocyclic scaffolds known for their diverse biological activities, including enzyme inhibition and receptor modulation . The sodium carboxylate group enhances water solubility, making this compound advantageous for pharmaceutical formulations.
Properties
IUPAC Name |
sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2.Na/c9-3-1-5-6(2-4(3)10)12-7(11-5)8(13)14;/h1-2H,(H,11,12)(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVBYLDIKXGMEL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(N2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFN2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with a suitable carboxylating agent, such as carbon dioxide, in the presence of a base like sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The carboxylate group can participate in condensation reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the benzimidazole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for the reduction of the compound.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, amides, esters, and other functionalized compounds that can be further utilized in different applications.
Scientific Research Applications
Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents for the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and catalysts.
Mechanism of Action
The mechanism of action of Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to the modulation of their activity. The compound can inhibit or activate specific biochemical pathways, resulting in its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Halogenation: The target compound combines bromo and fluoro substituents, which may enhance electronic effects (e.g., electron-withdrawing) and metabolic stability compared to mono-halogenated analogs like .
- Solubility: The sodium carboxylate group differentiates it from neutral carboxylic acids (e.g., ) and non-polar analogs (e.g., ).
- Steric Effects : Bulky substituents, such as the cyclobutylmethyl group in , reduce rotational freedom and may affect binding interactions in biological systems.
Physicochemical Properties
- Polarity : The sodium carboxylate group increases polarity, improving aqueous solubility. This contrasts with phenyl-substituted analogs (e.g., ), which are more lipophilic.
- pKa : The carboxylate group (pKa ~4-5) ensures ionization at physiological pH, unlike neutral benzimidazoles (e.g., ), which may require protonation for solubility.
Biological Activity
Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of bromine and fluorine substituents on the benzimidazole ring, which significantly influence its biological properties. The molecular structure can be represented as follows:
- Chemical Formula : CHBrF NO
- Molecular Weight : 246.05 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. This compound has been shown to exhibit:
- Enzyme Inhibition : It may inhibit specific enzymes associated with cancer cell proliferation and viral replication, potentially serving as a therapeutic agent in oncology and virology.
- Antimicrobial Activity : Similar compounds in the benzimidazole class have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential antimicrobial applications .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Anticancer Activity : A study demonstrated that derivatives of benzimidazole, including this compound, showed promising anticancer activity against various human cancer cell lines, including HePG2 and MCF7, with IC50 values indicating effective inhibition at low concentrations .
- Antimicrobial Properties : Research showed that benzimidazole derivatives possess broad-spectrum antimicrobial activity. This compound exhibited effective inhibition against multiple bacterial strains, which supports its potential use in treating infections caused by resistant pathogens .
- Structure-Activity Relationship (SAR) : The presence of both bromine and fluorine substituents enhances the compound's reactivity and selectivity towards target enzymes. SAR studies indicate that modifications on the benzimidazole ring can lead to improved potency against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
